1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one, also known as IPP or IPPD, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds bearing the 1,3,4-oxadiazole moiety, often linked to piperidine structures, are synthesized for their notable biological activities. These compounds are investigated for their antibacterial, anticancer, enzyme inhibition, and potential drug candidate roles for various diseases including Alzheimer's and tuberculosis.
Antibacterial Properties : A study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anticancer and Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have shown promise as anticancer agents and enzyme inhibitors. For instance, derivatives have been explored for their activity against butyrylcholinesterase (BChE), an enzyme target for Alzheimer's disease, and demonstrated significant inhibition potential (H. Khalid et al., 2016).
Drug-Resistant Tuberculosis : The pre-clinical candidate FNDR-20081, featuring an oxadiazole structure, has shown effectiveness against sensitive and drug-resistant Mycobacterium tuberculosis strains, offering a promising new approach to treating multidrug-resistant tuberculosis (P. Kaur et al., 2021).
ALK Inhibitors for Cancer : Compounds with oxadiazole and piperidine structures have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, showing potential applications in cancer treatment due to their selective inhibition properties and pharmacokinetic profiles (Y. Teffera et al., 2013).
GPR119 Agonists : Research into G protein-coupled receptor 119 agonists has led to the synthesis of compounds integrating the oxadiazole structure, aiming to explore the pharmacological potential of GPR119 agonists for therapeutic applications (M. Sakairi et al., 2012).
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXALSYLGXTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.